

Technical Guide: 1-(2,4-Dichlorophenyl)cyclopropanamine (1-DCPCA)[1]

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	1-(2,4-Dichlorophenyl)cyclopropanamine
CAS No.:	864263-95-6
Cat. No.:	B1603919

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Executive Summary & Chemical Identity[1][2][3]

1-(2,4-Dichlorophenyl)cyclopropanamine (1-DCPCA) is a conformationally restricted primary amine scaffold used primarily in the development of monoamine reuptake inhibitors and as a mechanistic probe for cytochrome P450 inactivation. Unlike its regioisomer 2-phenylcyclopropanamine (Tranylcypromine), which is a potent MAO inhibitor, the 1-aryl substituted cyclopropanamines are frequently investigated for their potential as Triple Reuptake Inhibitors (SNDRIs) targeting serotonin, norepinephrine, and dopamine transporters.

This guide details the physicochemical properties, advanced synthesis via the Kulinkovich-Szymoniak reaction, and the metabolic safety profile of 1-DCPCA.

Chemical Identity Table[1]

Property	Specification
IUPAC Name	1-(2,4-Dichlorophenyl)cyclopropan-1-amine
Common Name	1-DCPCA; 1-(2,4-Dichlorophenyl)cyclopropylamine
CAS Number (HCl Salt)	1215415-04-5
Molecular Formula	C ₉ H ₉ Cl ₂ N (Free Base) / C ₉ H ₁₀ Cl ₃ N (HCl Salt)
Molecular Weight	202.08 g/mol (Free Base) / 238.54 g/mol (HCl Salt)
pKa (Predicted)	9.2 ± 0.5 (Conjugate Acid)
LogP (Predicted)	2.8 – 3.1
H-Bond Donors/Acceptors	1 / 1
Topological Polar Surface Area	26.02 Å ²

Physicochemical & Structural Analysis

Conformational Rigidity

The cyclopropane ring imposes severe conformational constraints on the ethylamine side chain equivalent. In 1-DCPCA, the amine and the dichlorophenyl ring are geminally substituted (attached to C1). This "gem-disubstitution" locks the phenyl ring and the amine into a fixed spatial relationship, preventing the free rotation observed in phenethylamine analogues. This rigidity is exploited in medicinal chemistry to map the pharmacophore of monoamine transporters (SERT/NET/DAT).

Solubility Profile

- Free Base: Lipophilic oil, sparingly soluble in water, highly soluble in DCM, MeOH, and DMSO.
- HCl Salt: White crystalline solid. Soluble in water (>10 mg/mL), methanol, and ethanol. Insoluble in non-polar ethers (diethyl ether, hexanes).

Advanced Synthesis: The Kulinkovich-Szymoniak Route

While historical routes involved the Curtius rearrangement of 1-arylcyclopropanecarboxylic acids, the modern, scalable, and atom-economical approach is the Kulinkovich-Szymoniak reaction. This method constructs the cyclopropylamine ring directly from a nitrile using a Grignard reagent and a titanium catalyst.^[1]

Mechanistic Rationale

The reaction proceeds via a titanacyclopropane intermediate generated in situ from ethylmagnesium bromide and Titanium(IV) isopropoxide. This "ligand exchange" mechanism avoids the use of hazardous azides (Curtius) or diazomethane (cyclopropanation).

Detailed Protocol (Bench Scale)

Reagents:

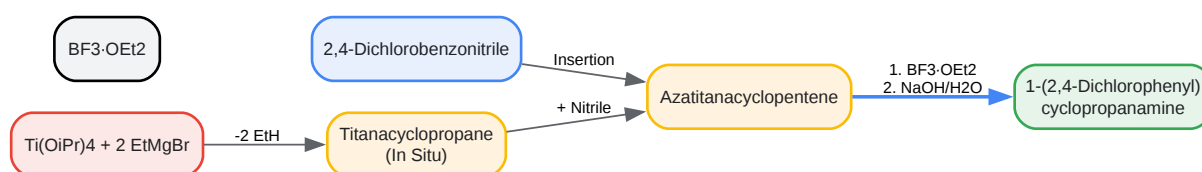
- 2,4-Dichlorobenzonitrile (1.0 equiv)
- Ethylmagnesium bromide (EtMgBr) (2.2 equiv, 3.0 M in Et₂O)
- Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.1 equiv)
- Boron trifluoride etherate (BF₃·OEt₂) (2.0 equiv)^[2]
- Solvent: Anhydrous THF/Ether mixture.

Step-by-Step Methodology:

- **Catalyst Formation:** In a flame-dried flask under Argon, dissolve 2,4-dichlorobenzonitrile (10 mmol) and Ti(OiPr)₄ (11 mmol) in anhydrous THF (50 mL).
- **Grignard Addition:** Cool the solution to -78°C. Add EtMgBr (22 mmol) dropwise over 30 minutes. The solution will turn from yellow to dark brown/black, indicating the formation of the titanacyclopropane species.

- **Ligand Exchange:** Allow the mixture to warm slowly to -10°C over 1 hour. During this phase, the nitrile inserts into the titanacyclopropane to form an azatitanacyclopentene intermediate.
- **Lewis Acid Activation:** Cool back to -78°C . Add $\text{BF}_3 \cdot \text{OEt}_2$ (20 mmol) dropwise. This crucial step promotes ring contraction and demetallation.
- **Quench:** Warm to room temperature and stir for 1 hour. Quench with 10% NaOH (aq) followed by extraction with Ethyl Acetate (3x).
- **Purification:** The crude amine is often oily. Convert to the HCl salt by bubbling dry HCl gas through a diethyl ether solution of the crude amine. Filter the precipitate to obtain 1-DCPCA·HCl.

Synthesis Pathway Diagram[1][7]



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Figure 1: The Kulinkovich-Szymoniak reaction pathway converts nitriles directly to primary cyclopropylamines via a titanium-mediated cycle.

Pharmacological & Safety Profile

Mechanism of Action (Scaffold Level)

1-Arylcyclopropanamines act as bioisosteres for

-methyl amines. The 1-DCPCA structure is relevant in the design of:

- **SNDRI**s (Serotonin-Norepinephrine-Dopamine Reuptake Inhibitors): The 2,4-dichloro substitution pattern is classically associated with high affinity for the serotonin transporter (SERT), similar to the substitution in Sertraline.

- NMDA Antagonists: Similar scaffolds have shown activity as uncompetitive antagonists at the NMDA receptor.

Metabolic Liability: Mechanism-Based Inhibition

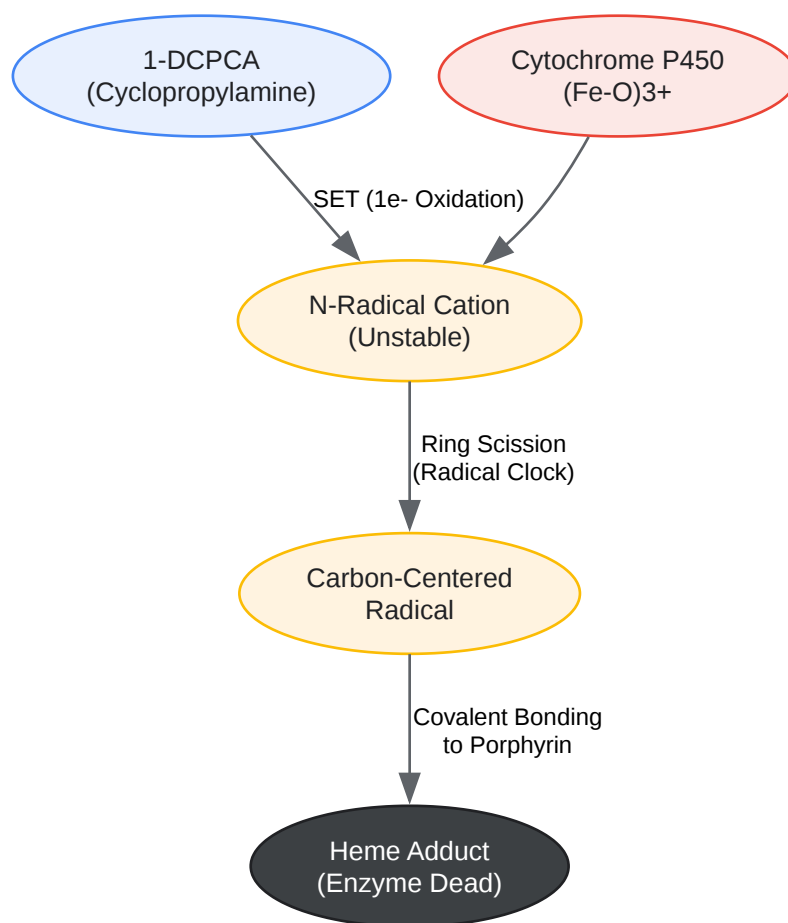
Researchers must be aware that cyclopropylamines are notorious Mechanism-Based Inhibitors (MBIs) of Cytochrome P450 enzymes.

The Radical Clock Mechanism:

- Single Electron Transfer (SET): The P450 heme iron abstracts an electron from the amine nitrogen.
- Ring Opening: The resulting nitrogen radical cation triggers the homolytic cleavage of the strained cyclopropane ring.
- Covalent Binding: The opened radical species can attack the heme porphyrin ring, irreversibly inactivating the enzyme (Suicide Inhibition).

This property makes 1-DCPCA a useful tool for studying P450 active sites but poses a toxicity risk in drug development candidates.

Metabolic Activation Diagram



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Figure 2: Mechanism of CYP450 inactivation by cyclopropylamines. The ring strain drives rapid radical opening and subsequent enzyme alkylation.

Handling and Stability

- Storage: The HCl salt is hygroscopic. Store at -20°C under desiccant. The free base degrades rapidly upon exposure to air (oxidation/carbamate formation) and should be used immediately or stored under Argon.
- Safety: Irritant to eyes, respiratory system, and skin.[2][3] Due to the potential for MAO inhibition (structural similarity to Tranylcpromine), handle with extreme caution to avoid hypertensive crises if ingested or absorbed.

References

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- To cite this document: BenchChem. [Technical Guide: 1-(2,4-Dichlorophenyl)cyclopropanamine (1-DCPCA)[1]]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1603919/docs#technical-guide-1-2-4-dichlorophenyl-cyclopropanamine-1-dcpca-1>]

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